1-(3,4-Dichlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dichlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromenopyrrole-dione scaffold substituted with a 3,4-dichlorophenyl group at position 1, a methyl group at position 7, and a tetrahydrofuran-2-ylmethyl moiety at position 2. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol emphasizes versatility, enabling the incorporation of diverse substituents to generate libraries of analogs for drug discovery .
These structural features position the compound as a candidate for pharmacological evaluation, particularly in contexts where heterocyclic scaffolds exhibit bioactivity, such as enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C23H19Cl2NO4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19Cl2NO4/c1-12-4-7-18-15(9-12)21(27)19-20(13-5-6-16(24)17(25)10-13)26(23(28)22(19)30-18)11-14-3-2-8-29-14/h4-7,9-10,14,20H,2-3,8,11H2,1H3 |
InChI Key |
BXSSWESYNWFMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-DICHLOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the dichlorophenyl group: This step often involves a halogenation reaction using reagents like chlorine or bromine.
Attachment of the oxolan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxolan-2-yl group is introduced using reagents like oxirane or tetrahydrofuran.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(3,4-DICHLOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in developing new drugs for treating diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class includes numerous analogs with variations in aryl, alkyl, and heterocyclic substituents. Below is a comparative analysis of key derivatives:
Key Findings
Substituent Impact on Reactivity and Properties: The 3,4-dichlorophenyl group in the target compound increases steric bulk and electron-withdrawing effects compared to simpler phenyl or methyl-substituted analogs. This may enhance binding affinity in hydrophobic pockets of biological targets . Derivatives with 2-(dimethylamino)ethyl substituents exhibit higher basicity, which could influence pharmacokinetic properties like tissue distribution .
Synthetic Efficiency :
- The one-pot multicomponent method for the target compound achieves broader substituent diversity and milder conditions (room temperature, shorter reaction times) compared to older protocols requiring harsh reagents or multi-step sequences .
- Hydrazine-mediated reactions (e.g., ) yield moderate efficiency but enable access to pyrazolone derivatives, expanding structural diversity .
Pyrano-pyrrole derivatives (e.g., 5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones) exhibit pesticidal activity, hinting at agrochemical utility for related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
